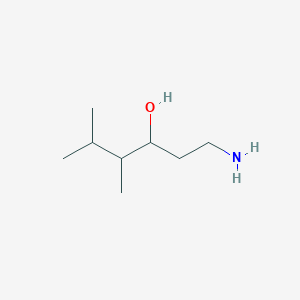
1-Amino-4,5-dimethylhexan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-4,5-dimethylhexan-3-ol is an organic compound with the molecular formula C8H19NO. It features a primary amine group and a secondary alcohol group, making it a versatile molecule in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Amino-4,5-dimethylhexan-3-ol can be synthesized through several methods. One common approach involves the reaction of 4,5-dimethylhexan-3-one with ammonia in the presence of a reducing agent such as sodium borohydride. This reaction typically occurs under mild conditions and yields the desired amine-alcohol compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of 4,5-dimethylhexan-3-one in the presence of ammonia. This method allows for large-scale production with high efficiency and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Amino-4,5-dimethylhexan-3-ol undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The primary amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, typically under basic conditions
Major Products Formed:
Oxidation: 4,5-Dimethylhexan-3-one
Reduction: 1-Amino-4,5-dimethylhexane
Substitution: N-alkyl-1-amino-4,5-dimethylhexan-3-ol
Wissenschaftliche Forschungsanwendungen
1-Amino-4,5-dimethylhexan-3-ol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Amino-4,5-dimethylhexan-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The primary amine group can form hydrogen bonds and ionic interactions with target molecules, while the secondary alcohol group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Amino-3-methylhexan-2-ol: Similar structure but with a different position of the methyl group.
1-Amino-4-methylhexan-3-ol: Similar structure but with one less methyl group.
1-Amino-5-methylhexan-3-ol: Similar structure but with a different position of the methyl group.
Uniqueness: 1-Amino-4,5-dimethylhexan-3-ol is unique due to the presence of both a primary amine and a secondary alcohol group, which allows it to participate in a wide range of chemical reactions. Its specific structure also imparts distinct biological activity, making it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C8H19NO |
|---|---|
Molekulargewicht |
145.24 g/mol |
IUPAC-Name |
1-amino-4,5-dimethylhexan-3-ol |
InChI |
InChI=1S/C8H19NO/c1-6(2)7(3)8(10)4-5-9/h6-8,10H,4-5,9H2,1-3H3 |
InChI-Schlüssel |
BHOXJUXIITYLQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)C(CCN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



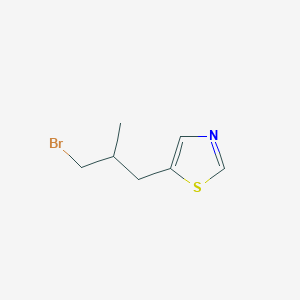
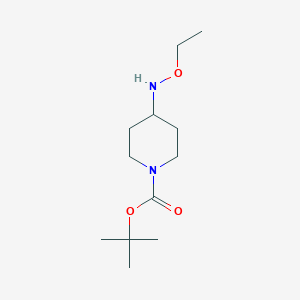
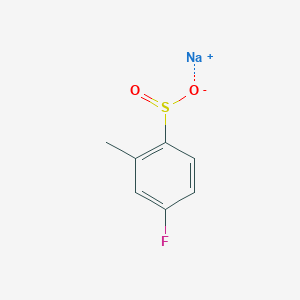

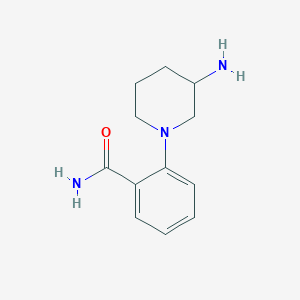
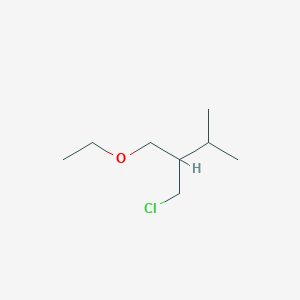




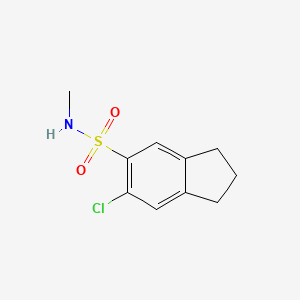
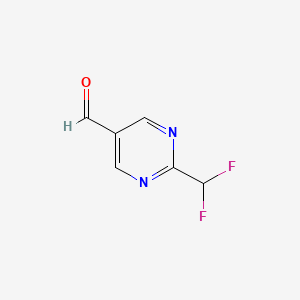
![4-[(Tert-butylamino)methyl]-2-methoxyphenol](/img/structure/B13203174.png)
